

"2-(Benzo[b]thiophen-2-yl)acetic acid" chemical structure and IUPAC name

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Compound of Interest

Compound Name: 2-(Benzo[b]thiophen-2-yl)acetic acid

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An In-depth Technical Guide to 2-(Benzo[b]thiophen-2-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-(Benzo[b]thiophen-2-yl)acetic acid**, a heterocyclic compound of interest in medicinal chemistry. This document details its chemical structure, nomenclature, physicochemical properties, plausible synthetic routes, and potential biological activities based on current scientific literature.

Chemical Structure and Nomenclature

2-(Benzo[b]thiophen-2-yl)acetic acid is an organic compound featuring a benzo[b]thiophene core substituted at the 2-position with an acetic acid group. The benzo[b]thiophene moiety consists of a benzene ring fused to a thiophene ring.

IUPAC Name: 2-(1-Benzothiophen-2-yl)acetic acid^[1]

Canonical SMILES: C1=CC=C2C(=C1)C=C(S2)CC(=O)O

Chemical Structure:

Caption: Chemical structure of **2-(Benzo[b]thiophen-2-yl)acetic acid**.

Physicochemical and Quantitative Data

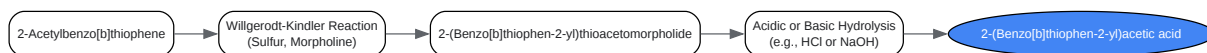
A summary of the key physicochemical properties of **2-(Benzo[b]thiophen-2-yl)acetic acid** is presented in the table below. This data is essential for its handling, formulation, and application in research settings.

Property	Value	Source
Molecular Formula	C ₁₀ H ₈ O ₂ S	[1]
Molecular Weight	192.24 g/mol	[1]
Physical Form	Solid	[1]
Purity	Typically ≥95%	[1]
Storage Conditions	2-8°C, sealed in a dry, dark environment	[1]
CAS Number	75894-07-4	[1]

Experimental Protocols: Synthesis of 2-(Benzo[b]thiophen-2-yl)acetic acid

While various methods exist for the synthesis of substituted benzo[b]thiophenes, a specific and detailed protocol for **2-(Benzo[b]thiophen-2-yl)acetic acid** is not readily available in peer-reviewed literature. However, a plausible and efficient synthetic route can be adapted from established methods for similar structures. The following protocol describes a representative synthesis starting from the commercially available 2-acetylbenzo[b]thiophene via the Willgerodt-Kindler reaction, followed by hydrolysis.

Workflow for the Proposed Synthesis:



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Caption: Proposed synthetic workflow for **2-(Benzo[b]thiophen-2-yl)acetic acid**.

Detailed Experimental Protocol:

Step 1: Synthesis of 2-(Benzo[b]thiophen-2-yl)thioacetomorpholide

- To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-acetylbenzo[b]thiophene (1 equivalent), sulfur (2.5 equivalents), and morpholine (5 equivalents).
- Heat the reaction mixture to reflux (approximately 120-130°C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- After completion, cool the reaction mixture to room temperature.
- Pour the cooled mixture into a beaker of cold water and stir vigorously.
- The solid product, 2-(benzo[b]thiophen-2-yl)thioacetomorpholide, will precipitate.
- Collect the precipitate by vacuum filtration, wash with cold water, and dry.
- The crude product can be purified by recrystallization from a suitable solvent such as ethanol.

Step 2: Hydrolysis to **2-(Benzo[b]thiophen-2-yl)acetic acid**

- In a round-bottom flask, suspend the purified 2-(benzo[b]thiophen-2-yl)thioacetomorpholide from the previous step in a mixture of glacial acetic acid and concentrated hydrochloric acid (e.g., a 1:1 v/v mixture).
- Heat the suspension to reflux and maintain for 12-24 hours, or until the reaction is complete as indicated by TLC.
- Cool the reaction mixture to room temperature and pour it over crushed ice.
- The crude **2-(benzo[b]thiophen-2-yl)acetic acid** will precipitate.

- Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove any remaining acid.
- Dry the product under vacuum.
- Further purification can be achieved by recrystallization from a solvent system such as ethanol/water.

Note: This is a representative protocol, and optimization of reaction conditions, stoichiometry, and purification methods may be necessary.

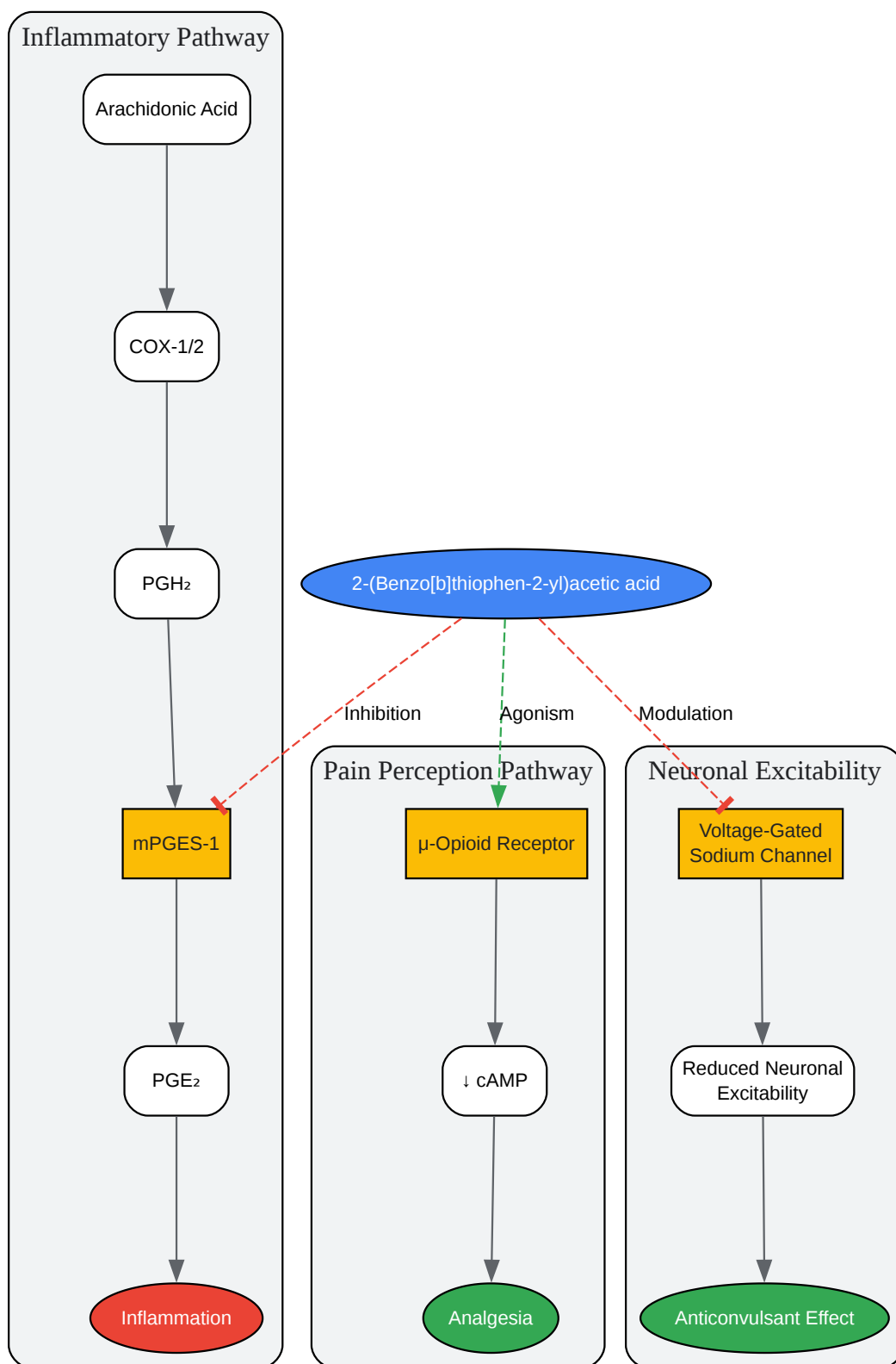
Potential Biological Activities and Signaling Pathways

The benzo[b]thiophene scaffold is a well-established pharmacophore present in numerous biologically active compounds.^[2] While the specific biological profile of **2-(Benzo[b]thiophen-2-yl)acetic acid** is not extensively documented, the activities of structurally related molecules provide insights into its potential therapeutic applications.

Derivatives of the closely related 2-(thiophen-2-yl)acetic acid have been identified as inhibitors of microsomal prostaglandin E synthase-1 (mPGES-1).^{[3][4]} This enzyme is a key player in the inflammatory cascade, catalyzing the conversion of PGH₂ to the pro-inflammatory mediator PGE₂. Inhibition of mPGES-1 is a promising strategy for the development of anti-inflammatory and anti-cancer agents.^[3]

Furthermore, other benzo[b]thiophene derivatives have been shown to interact with various biological targets, including opioid receptors and voltage-gated sodium channels, suggesting potential applications as analgesics and anticonvulsants, respectively.^[5] Specifically, benzo[b]thiophene-2-carboxamides have been reported as mu-opioid receptor agonists that signal through both cAMP and β -arrestin-2 pathways.^[6]

The following diagram illustrates the potential signaling pathways that may be modulated by **2-(Benzo[b]thiophen-2-yl)acetic acid**, based on the activities of related compounds.



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Caption: Potential biological targets and signaling pathways for **2-(Benzo[b]thiophen-2-yl)acetic acid**.

This guide serves as a foundational resource for researchers interested in **2-(Benzo[b]thiophen-2-yl)acetic acid**. Further experimental validation is necessary to fully elucidate its synthetic pathways and pharmacological profile.

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